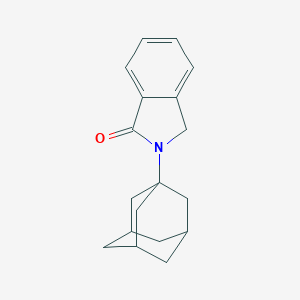

2-(1-Adamantyl)-1-isoindolinone

Description

Significance of the Isoindolinone Core in Heterocyclic Chemistry

The isoindolinone scaffold is a bicyclic heterocyclic system consisting of a fused benzene (B151609) ring and a five-membered lactam (a cyclic amide) ring. This "privileged scaffold" is found in a wide array of natural products and synthetic compounds that exhibit significant biological activities. nih.govresearchgate.net Its structure is a key feature in several clinically used drugs. mdpi.comresearchgate.net

The importance of the isoindolinone core stems from its rigid structure and its ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for molecular recognition and binding to biological targets. The partially oxidized pyrrolidine (B122466) ring in the isoindolin-1-one (B1195906) structure is a key feature in compounds like lenalidomide. mdpi.com The diverse biological and pharmacological properties of isoindolinone derivatives have made them a subject of intense research. mdpi.comnih.gov

Table 1: Examples of Bioactive Molecules Containing the Isoindolinone Core

| Compound | Biological/Pharmaceutical Role |

|---|---|

| Lenalidomide | Used in the treatment of multiple myeloma. mdpi.com |

| Chlorthalidone | An antihypertensive drug. nih.gov |

| Corollosporine Derivatives | Possess antibacterial properties. nih.gov |

Role of the Adamantane (B196018) Moiety in Molecular Design and Chemical Properties

Adamantane is a tricyclic hydrocarbon with a unique, rigid, and highly symmetrical cage-like structure, representing the smallest unit of a diamond crystal lattice. publish.csiro.aumdpi.com In molecular design and medicinal chemistry, the adamantane moiety is often incorporated into molecules to modulate their physicochemical properties. nih.govnih.gov

The key contributions of the adamantane group include:

Steric Bulk : The three-dimensional and rigid nature of the adamantane cage provides steric hindrance. publish.csiro.auacs.org This can be used to control the orientation of other functional groups, influence the conformation of the molecule, and create specific interactions with biological targets. publish.csiro.auresearchgate.net It can also shield parts of the molecule from metabolic enzymes, thereby increasing the compound's stability in the body. mdpi.comacs.org

Rigid Scaffold : The adamantane structure serves as a rigid anchor or scaffold for attaching other chemical groups in a precise three-dimensional arrangement. publish.csiro.auresearchgate.net This is valuable for exploring the binding requirements of receptors and enzymes.

The first successful application of an adamantane derivative in medicine was amantadine, an antiviral agent, reported in 1963. mdpi.comnih.gov Since then, numerous adamantane-containing drugs have been developed for a wide range of indications. nih.govresearchgate.net

Table 2: Physicochemical Influence of the Adamantane Moiety

| Property | Description |

|---|---|

| Increased Lipophilicity | Enhances affinity for nonpolar environments, potentially improving membrane transport. mdpi.comnih.gov |

| Metabolic Stability | The rigid cage can protect the rest of the molecule from degradation by enzymes. mdpi.comacs.org |

| Conformational Restriction | Locks flexible molecules into a more defined shape, which can be beneficial for target binding. acs.org |

Overview of Research Trajectories for the Compound Class

Research on adamantyl-substituted isoindolinones, including 2-(1-Adamantyl)-1-isoindolinone, generally follows several key trajectories, primarily focused on synthesis and the exploration of potential applications stemming from the compound's unique structure.

Synthetic Methodologies : A significant area of research is the development of efficient and versatile methods for synthesizing these compounds. This includes exploring different catalytic systems and reaction conditions to construct the isoindolinone core and attach the adamantane group. researchgate.netorganic-chemistry.org Researchers have investigated various strategies, such as transition metal-catalyzed reactions, to build the heterocyclic skeleton. researchgate.net

Catalysis and Materials Science : The rigid and well-defined structure of adamantane-containing compounds makes them interesting candidates for applications in catalysis and materials science. For example, adamantyl groups have been incorporated into N-heterocyclic carbene (NHC) ligands, which are important in homogeneous catalysis. nih.govmdpi.com The adamantane moiety can serve as a bulky substituent to influence the catalyst's activity and selectivity or as an anchor for immobilizing catalysts on solid supports. mdpi.com

Medicinal Chemistry Exploration : Given the established roles of both the isoindolinone core and the adamantane moiety in bioactive compounds, a primary research trajectory is the synthesis of new derivatives and their evaluation for various pharmacological activities. The combination of a known pharmacophore (isoindolinone) with a property-modifying group (adamantane) is a common strategy in drug discovery. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H21NO |

|---|---|

Molecular Weight |

267.4g/mol |

IUPAC Name |

2-(1-adamantyl)-3H-isoindol-1-one |

InChI |

InChI=1S/C18H21NO/c20-17-16-4-2-1-3-15(16)11-19(17)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2 |

InChI Key |

FWXLZNDTOKKKMM-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)N4CC5=CC=CC=C5C4=O |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N4CC5=CC=CC=C5C4=O |

Origin of Product |

United States |

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical and physical properties. For 2-(1-Adamantyl)-1-isoindolinone, various computational methods have been employed to elucidate these characteristics.

Density Functional Theory (DFT) has been a primary tool for investigating the electronic environment of this compound. These calculations provide a balance between accuracy and computational cost, making them well-suited for a molecule of this size. DFT studies often focus on optimizing the molecular geometry to find the lowest energy structure.

Key findings from DFT calculations include the determination of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.

While DFT is widely used, ab initio methods, which are based on first principles without empirical data, offer a higher level of theory. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) can provide more precise electronic structure information.

The choice of basis set is critical in both DFT and ab initio calculations as it defines the set of functions used to build the molecular orbitals. For molecules containing bulky groups like the adamantyl moiety, a well-chosen basis set, such as the Pople-style basis sets (e.g., 6-31G*) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ), is necessary to accurately describe the electronic distribution and molecular geometry. The selection of the basis set is a compromise between desired accuracy and computational feasibility.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. In this compound, NBO analysis can reveal the delocalization of electron density between the isoindolinone core and the adamantyl group.

Molecular Dynamics and Conformation

The three-dimensional structure and dynamic behavior of this compound are key to its properties. The bulky adamantyl group introduces significant steric hindrance, which influences the molecule's conformation and can lead to interesting dynamic phenomena.

Conformational analysis of this compound involves identifying the stable arrangements of its atoms in three-dimensional space and their relative energies. Due to the presence of the rigid and bulky adamantyl group, the molecule can exist in several conformations. Computational methods are employed to explore the potential energy surface and locate the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. These studies help in understanding the preferred spatial orientation of the adamantyl group relative to the isoindolinone moiety.

The bond connecting the adamantyl group to the nitrogen atom of the isoindolinone ring is subject to restricted rotation due to steric hindrance. This restricted rotation can give rise to atropisomerism, a type of stereoisomerism where the isomers can be isolated due to a high energy barrier to rotation.

Computational studies have been performed to calculate the rotational energy barrier around the C-N bond. These calculations often involve plotting the energy of the molecule as a function of the dihedral angle defining the rotation. The height of the energy barrier determines whether stable atropisomers can be observed at room temperature. If the barrier is sufficiently high (typically > 20-25 kcal/mol), the different conformational isomers can be separated and studied individually.

Dynamic Effects on Reaction Pathways

While specific molecular dynamics simulations on the reaction pathways of this compound are not extensively documented in dedicated studies, the principles of dynamic effects can be inferred from related systems. Reaction dynamics go beyond the static picture of a potential energy surface, considering the influence of molecular vibrations, rotations, and solvent interactions on the trajectory of a reaction.

For the synthesis of isoindolinones, which can involve multi-step processes like C-H activation followed by annulation, dynamic effects can influence product ratios and selectivity. nih.gov The bulky and rigid adamantyl group can sterically hinder certain reaction pathways, directing the reactants through specific geometric arrangements. dokumen.pub The trajectory of the reacting molecules might not always follow the minimum energy path due to kinetic energy and momentum, potentially leading to unexpected products or stereochemical outcomes. Computational models that simulate these dynamics are essential for a complete understanding of the reaction mechanism.

Reaction Mechanism Modeling

Modeling the reaction mechanism for the synthesis of this compound is critical for optimizing reaction conditions and yields. A common synthetic route involves the condensation of an appropriate phthalic acid derivative (like 2-carboxybenzaldehyde) with 1-aminoadamantane. organic-chemistry.org Another approach is the reaction of phthaldialdehyde with adamantylamines. nih.gov

The key step in many isoindolinone syntheses is the intramolecular cyclization, which proceeds through a high-energy transition state. nih.gov For the formation of this compound, computational methods like Density Functional Theory (DFT) would be used to locate and characterize the geometry of this transition state. This involves identifying a first-order saddle point on the potential energy surface, which corresponds to the maximum energy along the reaction coordinate. The transition state would likely feature a partially formed C-N bond between the adamantyl nitrogen and the carbonyl carbon of the isoindolinone ring, with elongated bond lengths and distorted angles compared to the stable reactant or product.

An energy profile diagram graphically represents the energy changes as reactants are converted into products. chemguide.co.ukwjec.co.uk For a multi-step reaction, the profile shows the relative energies of reactants, intermediates, transition states, and products. chemguide.co.ukresearchgate.net The highest peak on this profile corresponds to the rate-determining step of the reaction. researchgate.net

The activation energy (Ea), which is the energy difference between the reactants and the highest energy transition state, is a crucial parameter that governs the reaction rate. savemyexams.comstudymind.co.uk Computational chemistry allows for the calculation of activation enthalpy (ΔH‡) and activation entropy (ΔS‡), which together determine the Gibbs free energy of activation (ΔG‡). These parameters provide a quantitative measure of the kinetic feasibility of a reaction pathway.

Table 1: Representative Theoretical Activation Parameters for a Generic Isoindolinone Synthesis

| Parameter | Description | Typical Calculated Value Range (kcal/mol) |

| ΔH‡ (Activation Enthalpy) | The change in enthalpy required to reach the transition state. Reflects the energy needed to break and form bonds. | 15 - 30 |

| ΔG‡ (Gibbs Free Energy of Activation) | The overall energy barrier of the reaction, including entropic effects. Determines the reaction rate. | 20 - 35 |

| ΔE_rxn (Reaction Energy) | The net energy difference between products and reactants. Indicates if the reaction is exothermic or endothermic. | -20 to +10 |

Note: These are generalized values for related organic reactions and serve as an illustrative example. Specific values for this compound would require dedicated DFT calculations.

Solvents can dramatically influence reaction mechanisms and rates. numberanalytics.com Computational models account for these influences using either implicit or explicit solvent models. nih.gov

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. nih.gov This approach is computationally efficient and can effectively model the electrostatic interactions between the solute and the solvent, which can stabilize charged intermediates or transition states. numberanalytics.commdpi.com

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. nih.gov This method allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining the reaction pathway and energy barriers. For reactions involving charged species or significant hydrogen bonding, explicit models often provide more accurate results. nih.gov

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for interpreting experimental spectra. By predicting spectroscopic parameters, chemists can confirm molecular structures and assign spectral features with high confidence.

Vibrational spectroscopy is a key tool for identifying functional groups and confirming molecular structure. scirp.org Quantum chemical calculations, typically using DFT methods like B3LYP, can predict the vibrational frequencies and intensities of a molecule's FT-IR and Raman spectra. nih.govresearchgate.net

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. scirp.org The analysis of the calculated vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of each peak in the experimental spectrum to a specific molecular motion (e.g., stretching, bending, or twisting of bonds). nih.gov

Table 2: Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment (Vibrational Mode) |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2900, ~2850 | Strong | Adamantyl C-H Symmetric and Asymmetric Stretch |

| ~1685 | Strong | C=O (Amide I) Stretch of the isoindolinone lactam ring |

| ~1610, ~1470 | Medium | Aromatic C=C Ring Stretch |

| ~1380 | Strong | C-N Stretch (Adamantyl-N) |

| ~1100 | Medium | Adamantyl Cage Vibration |

| ~750 | Strong | Ortho-disubstituted Benzene (B151609) Ring C-H Out-of-Plane Bend |

Note: These frequencies are representative and based on calculations performed on structurally similar molecules, such as other adamantane (B196018) derivatives and phthalimidines. nih.govresearchgate.netacs.org They serve to illustrate the expected spectral features.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry offers powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, providing insights into their structural and electronic properties. Density Functional Theory (DFT) calculations, in particular, have become a standard method for predicting ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. d-nb.info These predictions are valuable for confirming molecular structures synthesized in the laboratory and for interpreting complex experimental spectra. The accuracy of these predictions can be significantly enhanced by accounting for conformational isomers and their relative populations based on the Boltzmann distribution. d-nb.info

The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). libretexts.org The choice of functional and basis set in the DFT calculation is crucial for obtaining results that correlate well with experimental data. d-nb.info For organophosphorus compounds, for instance, predicted ¹³C NMR chemical shifts can be exceptionally accurate, with deviations of less than 1-2 ppm in CDCl₃. d-nb.info

In the case of this compound, one would expect characteristic signals for both the adamantyl cage and the isoindolinone core. For adamantane derivatives, the ¹H NMR spectra typically show three distinct sets of peaks for the 15 protons of the adamantyl group. acs.org The ¹³C NMR spectra for adamantane carbons characteristically show four peaks. acs.org For the isoindolinone portion, multiple signals corresponding to the aromatic protons are expected in the ¹H NMR spectrum. nih.gov Computational predictions for these shifts would be influenced by the electronic environment created by the neighboring carbonyl and amide groups. It has been shown that for complex molecules, including conformational variation through molecular dynamics (MD) sampling can improve the accuracy of QM/MM (Quantum Mechanics/Molecular Mechanics) chemical shift predictions, especially for sensitive nuclei like ¹⁵N. biorxiv.orgnih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for Adamantane Carbons in a Related Derivative

| Carbon Type | Chemical Shift (δ, ppm) |

| Adamantane C | 28.90 - 29.51 |

| Adamantane C | 35.95 - 36.25 |

| Adamantane C | 41.12 - 41.79 |

| Adamantane C | 52.88 - 53.65 |

Data derived from studies on 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea. acs.org

Electronic Absorption and Emission Spectra Predictions (UV-Vis)

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the electronic absorption spectra (UV-Vis) of organic molecules. acs.orgbu.ac.bd These predictions help in understanding the electronic transitions occurring within the molecule upon absorption of light. The calculations can provide information on the maximum absorption wavelengths (λmax), oscillator strengths (f), and the molecular orbitals involved in the electronic transitions. acs.orgresearchgate.net

For molecules containing chromophores like the isoindolinone ring system, UV-Vis spectra are expected to show characteristic absorption bands. Isoindole-1,3-dione derivatives typically exhibit strong absorption in the near ultraviolet (NUV) region. acgpubs.org In a study on adamantane-linked isothiourea derivatives, TD-DFT (CAM-B3LYP) calculations were performed on DFT-optimized structures in a methanolic medium to simulate the UV-Vis spectra. acs.org The results showed that the calculated spectra were in good agreement with the experimental spectra, allowing for a detailed analysis of the molecular orbitals involved in the electronic transitions. acs.org The electron density difference maps (EDDM) can also be rendered to visualize the charge redistribution associated with these transitions. acs.org

For this compound, the predicted UV-Vis spectrum would likely be dominated by π→π* transitions within the aromatic isoindolinone core. The adamantyl group, being a saturated aliphatic cage, is not a chromophore and would not be expected to contribute directly to the absorption in the UV-Vis region but can have an indirect electronic influence. Computational studies can precisely model these transitions, predicting the λmax values and their intensities, which can then be compared with experimental data measured by spectrophotometers. acs.orgacgpubs.orgresearchdata.edu.au

Table 2: Predicted vs. Experimental UV-Vis Absorption for a Related Isoindole Derivative

| Method | λmax (nm) |

| Calculated (TD-DFT) | 267 |

| Experimental | 264 |

Data from a computational investigation on cytosine, a related heterocyclic compound, demonstrating the accuracy of TD-DFT predictions. bu.ac.bd

Electrostatic Potential and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution and predict the reactive sites of a molecule. nih.govresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, typically color-coded so that red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net This tool provides valuable information about a molecule's size, shape, polarity, and dipole moment. nih.gov

For isoindolinone-containing structures, MEP analysis is crucial for understanding intermolecular interactions, such as those with biological targets. rsc.org The planar aromatic ring and the electronegative oxygen and nitrogen atoms of the isoindolinone core are key features that determine the MEP landscape. nih.gov In derivatives of isoindoline-1,3-dione, the carbonyl groups create regions of high negative potential, making them sites for interaction with electrophiles or hydrogen bond donors. nih.gov The analysis of MEP surfaces has been used to assess the acidity of metallic oxides and understand noncovalent interactions in various chemical systems. researchgate.netd-nb.info For this compound, an MEP map would likely show a significant negative potential around the carbonyl oxygen of the isoindolinone ring, indicating its role as a primary site for electrophilic interaction. The bulky, nonpolar adamantyl group would be characterized by a largely neutral (green) potential surface.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). wikipedia.orgpku.edu.cn The energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap), are critical descriptors of a molecule's reactivity and kinetic stability. bu.ac.bd A small HOMO-LUMO gap generally implies high chemical reactivity. bu.ac.bd

FMO theory is based on three key observations of interacting molecules: repulsion between occupied orbitals, electrostatic attraction/repulsion between charges, and the stabilizing interaction between occupied orbitals of one molecule and unoccupied orbitals of the other. wikipedia.org The interaction between the HOMO and LUMO is typically the most significant of these stabilizing interactions. wikipedia.orglibretexts.org

For this compound, the HOMO would likely be localized on the electron-rich aromatic ring of the isoindolinone moiety, while the LUMO would be centered on the carbonyl group, consistent with its electrophilic character. DFT calculations can be used to determine the energies and visualize the spatial distribution of these frontier orbitals. researchgate.net This information is critical for understanding its potential reaction mechanisms, such as cycloadditions or nucleophilic additions. wikipedia.orgresearchgate.net In related adamantane-isothiourea derivatives, the molecular orbitals involved in electronic transitions have been visualized, showing how the HOMO and LUMO are distributed across the different parts of the molecule. acs.org

Table 3: Frontier Molecular Orbital Energies for a Related Adamantane Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.83 |

| LUMO | -1.53 |

| HOMO-LUMO Gap | 5.30 |

Data derived from a DFT study on an adamantane-linked isothiourea derivative. acs.org

Advanced Spectroscopic and Analytical Characterization

Structural Elucidation Techniques

Structural elucidation relies on techniques that can precisely determine the atomic arrangement, connectivity, and exact mass of a molecule.

Single-Crystal X-ray Diffraction (SCXRD)

For 2-(1-Adamantyl)-1-isoindolinone, an SCXRD analysis would involve growing a suitable single crystal from a solution. When this crystal is exposed to a collimated beam of X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. A detector records the intensities and positions of these diffracted beams. This data allows for the calculation of an electron density map, from which the positions of the atoms in the crystal lattice can be determined.

The analysis would unequivocally confirm the connectivity between the adamantyl group and the nitrogen atom of the isoindolinone ring. Furthermore, it would reveal the precise bond lengths of the lactam C=O and C-N bonds, the planarity of the isoindolinone system, and the specific bond angles within the rigid adamantyl cage. The packing of the molecules in the crystal lattice, governed by intermolecular forces, would also be elucidated.

Table 1: Crystallographic Parameters Determinable by SCXRD for this compound

| Parameter | Description | Expected Information |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides insight into the fundamental packing symmetry of the molecules. |

| Space Group | The specific symmetry group describing the arrangement of molecules in the unit cell. | Defines the exact spatial arrangement and orientation of molecules. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal lattice. |

| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C=O, C-N, C-C). | Confirms covalent structure and provides insight into bond order and strength. |

| Bond Angles | The angles formed between three connected atoms (e.g., C-N-C). | Defines the geometry and conformation of the molecule. |

| Torsion Angles | The dihedral angles describing the rotation around a chemical bond. | Reveals the conformation of the molecule, particularly the orientation of the adamantyl group relative to the isoindolinone ring. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₈H₂₁NO), HRMS would be used to confirm its elemental formula. The analysis provides an experimental mass that can be compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements. A close match (typically within 5 ppm) provides strong evidence for the proposed formula. The technique would also reveal the fragmentation pattern of the molecule, offering further structural confirmation. Key predicted fragments would include the adamantyl cation and the isoindolinone moiety.

Table 2: Predicted HRMS Data for this compound

| Species | Formula | Theoretical Exact Mass (m/z) | Description |

|---|---|---|---|

| Molecular Ion [M+H]⁺ | [C₁₈H₂₂NO]⁺ | 268.1701 | The protonated parent molecule. |

| Adamantyl Cation | [C₁₀H₁₅]⁺ | 135.1174 | Resulting from cleavage of the N-adamantyl bond. |

| Isoindolinone-related fragment | [C₈H₆NO]⁺ | 132.0449 | Resulting from cleavage of the N-adamantyl bond. |

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. These techniques provide a molecular "fingerprint" based on the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the energy of these vibrations.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent peak would be the strong absorption from the carbonyl (C=O) group of the lactam ring. Other key signals would include the stretches of the aromatic C-H bonds and the aliphatic C-H bonds of the bulky adamantyl group.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Isoindolinone) |

| 2950-2850 | C-H Stretch | Aliphatic (Adamantyl) |

| 1700-1670 | C=O Stretch | Amide (Lactam) |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1470-1450 | C-H Bend | Aliphatic (Adamantyl) |

| 1350-1200 | C-N Stretch | Amide (Lactam) |

Attenuated Total Reflection (ATR-FT-IR) Spectroscopic Imaging

Attenuated Total Reflection (ATR) is a sampling technique used with FT-IR that allows for the analysis of solid and liquid samples with minimal preparation. When combined with imaging, ATR-FT-IR can be used to map the chemical composition and spatial distribution of components within a sample.

For this compound, ATR-FT-IR imaging would be a powerful tool for analyzing the homogeneity of a bulk powder sample or its distribution within a formulated product. By collecting thousands of spectra across a sample surface, a chemical image can be constructed based on the intensity of a characteristic absorption band, such as the lactam C=O stretch. This would allow for the visualization of crystal domains, the detection of impurities, or the analysis of component distribution in a mixture.

Raman Spectroscopy

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It relies on the inelastic scattering of monochromatic light (Raman scattering) from a laser source. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

The Raman spectrum of this compound would provide additional structural information. Vibrations of non-polar bonds and symmetric vibrations tend to produce strong Raman signals. Therefore, the symmetric breathing modes of the aromatic ring and the vibrations of the highly symmetric, non-polar adamantyl cage are expected to be prominent in the Raman spectrum. The C=O stretch of the lactam would also be visible, though typically weaker than in the IR spectrum.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3050 | C-H Stretch | Aromatic (Isoindolinone) |

| 2950-2850 | C-H Stretch | Aliphatic (Adamantyl) |

| 1700-1670 | C=O Stretch | Amide (Lactam) |

| ~1600 | C=C Stretch / Ring Mode | Aromatic Ring |

| ~1000 | Symmetric Ring Breathing | Aromatic Ring |

| 950-700 | C-C Stretch / Cage Modes | Adamantyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within a molecule.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in a molecule. However, for a molecule with the complexity of this compound, two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of all signals and for establishing the complete bonding framework.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the isoindolinone core and the aliphatic protons of the adamantyl cage. The aromatic region would likely display a complex multiplet pattern corresponding to the four protons on the benzene (B151609) ring. The adamantyl group would exhibit characteristic broad singlets or multiplets for its methine (CH) and methylene (B1212753) (CH₂) protons.

¹³C NMR: The carbon NMR spectrum would reveal signals for the carbonyl carbon of the lactam, the aromatic carbons, and the unique carbons of the adamantyl substituent. The chemical shifts of these carbons provide valuable information about their electronic environment.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would be instrumental in tracing the connectivity between adjacent aromatic protons and within the methylene bridges of the adamantyl cage.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly powerful for connecting different fragments of the molecule. For instance, it would show correlations between the protons of the adamantyl group and the nitrogen-bearing carbon of the isoindolinone ring, confirming the point of attachment.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C=O | - | ~168.0 | H-3, H-7a |

| C-3 | ~4.8 (s, 2H) | ~50.0 | C=O, C-3a, C-7a |

| C-3a | - | ~145.0 | H-3, H-4 |

| C-4 | ~7.5 (d) | ~124.0 | C-3a, C-5, C-7a |

| C-5 | ~7.6 (t) | ~129.0 | C-4, C-6, C-7 |

| C-6 | ~7.5 (t) | ~123.0 | C-5, C-7 |

| C-7 | ~7.8 (d) | ~132.0 | C-5, C-6, C-7a |

| C-7a | - | ~135.0 | H-7, H-3 |

| Adamantyl-C1' | - | ~55.0 | H-2', H-3', H-8', H-9' |

| Adamantyl-C2'/C9'/C8' | ~2.1 (br s, 6H) | ~40.0 | C-1', C-3'/C10'/C7', C-4'/C5'/C6' |

| Adamantyl-C3'/C10'/C7' | ~1.7 (br s, 6H) | ~30.0 | C-1', C-2'/C9'/C8', C-4'/C5'/C6' |

Note: This data is illustrative and based on typical chemical shifts for isoindolinone and adamantyl moieties. Actual experimental values may vary.

Isotopic labeling, particularly with ¹⁵N, can provide invaluable information that is otherwise difficult to obtain. Since the most abundant nitrogen isotope, ¹⁴N, is quadrupolar and often gives broad signals, ¹⁵N (a spin-1/2 nucleus) is preferred for high-resolution NMR studies. By synthesizing this compound using a ¹⁵N-labeled precursor, direct observation of the nitrogen atom's environment becomes possible.

A ¹⁵N NMR spectrum would show a single resonance for the nitrogen atom in the isoindolinone ring. The chemical shift of this signal would be sensitive to the electronic environment and hybridization. Furthermore, ¹H-¹⁵N HMBC experiments could be performed to confirm the connectivity between the nitrogen atom and nearby protons, such as those on the C-3 of the isoindolinone ring and potentially the closest protons of the adamantyl group. This would provide definitive proof of the N-adamantyl bond.

While solution-state NMR provides information about molecules in a dissolved state, solid-state NMR (ssNMR) characterizes molecules in their crystalline or amorphous solid forms. This is particularly important for studying polymorphism, where a compound can exist in different crystal structures with potentially different physical properties.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) ssNMR would be a key technique. The resulting spectrum would provide information about the number of crystallographically inequivalent molecules in the unit cell. Differences in the chemical shifts between the solution and solid-state spectra can also provide insights into intermolecular interactions and packing effects in the crystal lattice. Adamantane (B196018) itself is often used as a chemical shift standard in solid-state NMR.

Electronic and Optical Spectroscopy

Electronic and optical spectroscopy techniques probe the electronic structure of a molecule by observing how it interacts with electromagnetic radiation, leading to the absorption or emission of light.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the isoindolinone chromophore. The adamantyl group, being a saturated hydrocarbon, does not absorb in the typical UV-Vis range.

The spectrum would likely exhibit absorption bands corresponding to π → π* transitions within the aromatic system of the isoindolinone core. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent environment.

Table 2: Expected UV-Vis Absorption Data for this compound

| Solvent | λ_max 1 (nm) | Molar Absorptivity (ε₁) | λ_max 2 (nm) | Molar Absorptivity (ε₂) |

|---|---|---|---|---|

| Hexane | ~230 | ~15,000 | ~275 | ~2,000 |

| Ethanol | ~232 | ~16,000 | ~278 | ~2,200 |

Note: This data is hypothetical and based on the typical absorption of N-substituted isoindolinones.

Luminescence is the emission of light from a substance that has absorbed energy. Fluorescence is a type of luminescence where the emission of light occurs shortly after the absorption of excitation energy. Many aromatic systems, including the isoindolinone moiety, can exhibit fluorescence.

Fluorescence spectroscopy would involve exciting a solution of this compound with a specific wavelength of light (typically one of its absorption maxima) and measuring the emitted light at longer wavelengths. The resulting fluorescence spectrum would provide information about the electronic structure of the excited state and the relaxation pathways. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, would quantify the efficiency of the fluorescence process. The presence of the bulky, non-aromatic adamantyl group may influence the fluorescence properties by affecting non-radiative decay pathways.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule like this compound, which possesses a chiral center at the 1-position of the isoindolinone ring, CD spectroscopy could be employed to determine its absolute configuration and enantiomeric purity.

In a hypothetical analysis, the enantiomers of this compound would be expected to produce mirror-image CD spectra. The sign and intensity of the Cotton effects in the spectrum would be characteristic of the spatial arrangement of the chromophores relative to the chiral center. By comparing the experimental CD spectrum to that predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT), the absolute configuration of a specific enantiomer could be assigned.

Furthermore, CD detectors can be coupled with High-Performance Liquid Chromatography (HPLC) to monitor the elution of enantiomers from a chiral column, providing a method for quantifying the enantiomeric excess of a sample.

Advanced Surface and Material Characterization

When this compound is applied as a thin film or incorporated into a material, advanced surface characterization techniques become relevant.

Electron Energy-Loss Spectroscopy (EELS)

Electron Energy-Loss Spectroscopy (EELS) is a technique that analyzes the energy distribution of inelastically scattered electrons that have passed through a sample. This energy loss provides information about the elemental composition, chemical bonding, and electronic properties of the material at a high spatial resolution.

In a hypothetical EELS analysis of a material containing this compound, the core-loss edges of carbon (C K-edge), nitrogen (N K-edge), and oxygen (O K-edge) would be of primary interest. The fine structure of these edges could reveal information about the bonding environment of these atoms within the molecule and its interaction with the surrounding matrix. For instance, shifts in the N K-edge could indicate changes in the chemical state of the isoindolinone nitrogen atom.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.

A hypothetical XPS analysis of a surface coated with this compound would provide quantitative information about the surface's elemental composition. High-resolution spectra of the C 1s, N 1s, and O 1s regions would offer insight into the chemical states of these elements. For example, the C 1s spectrum could be deconvoluted to distinguish between the carbons of the adamantyl cage, the aromatic ring, and the carbonyl group. The N 1s binding energy would be characteristic of the amide environment in the isoindolinone ring.

Chemical Transformations and Derivatization

Functionalization of the Isoindolinone Ring

Halogenation Reactions

The introduction of halogen atoms onto the aromatic ring of isoindolinones can be achieved using standard electrophilic halogenating agents. For 2-(1-Adamantyl)-1-isoindolinone, these reactions would likely proceed with the aid of a Lewis acid catalyst. The regioselectivity of these reactions is expected to be directed to the positions meta to the carbonyl group, which are positions 4 and 7, due to the deactivating effect of the lactam functionality. However, specific studies on the halogenation of this particular compound are not extensively documented.

Nitration and Sulfonation

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. While theoretically possible on the isoindolinone ring of this compound, these reactions often require harsh acidic conditions. The stability of the lactam ring and the adamantyl group under such conditions would be a critical factor. No specific examples of nitration or sulfonation of this compound have been reported in the reviewed literature.

Alkylation and Acylation Reactions

Modifications at the N-Adamantyl Position

The adamantyl cage is known for its high stability and unique reactivity, which can be exploited for further derivatization.

Introduction of Additional Substituents

The tertiary bridgehead positions of the adamantyl group are potential sites for functionalization, typically through free-radical or cationic intermediates. Reactions such as bromination with NBS (N-Bromosuccinimide) could potentially introduce a bromine atom onto the adamantyl cage, which can then serve as a handle for further modifications. However, the presence of the isoindolinone moiety might influence the course of these reactions, and specific studies on this compound are lacking.

Formation of Conformationally Restricted Derivatives

The inherent rigidity of the adamantyl group already imparts a significant degree of conformational restriction to the molecule. Further modifications to create even more constrained analogues would likely involve complex multi-step syntheses. One hypothetical approach could involve the introduction of functional groups on both the adamantyl cage and the isoindolinone ring, which could then be linked to form a new cyclic structure. Such derivatives could be of interest in medicinal chemistry for studying structure-activity relationships, but their synthesis has not been reported.

Heterocyclic Ring Annulation and Fusion

Ring-forming reactions, such as annulation and cycloaddition, are powerful strategies in organic chemistry for constructing complex molecular architectures from simpler precursors. wikipedia.org In the context of isoindolinones, these transformations allow for the expansion of the core structure to create novel polycyclic and spirocyclic systems.

Spirocycles, characterized by two rings sharing a single atom, are prevalent structural units in many bioactive molecules. uc.pt The synthesis of spiro-isoindolinones has been an area of active research. One notable example is the formation of spiro-isoindolinone-benzosultams. A methodology for this transformation involves the ruthenium-catalyzed spiroannulation of N-sulfonyl ketimines with aryl-isocyanates, which proceeds without the need for extensive additives. researchgate.net While this specific reaction has not been detailed with a 2-adamantyl substituent, the general applicability of transition-metal-catalyzed C-H functionalization suggests its potential feasibility. researchgate.net

Other spiro-cyclization strategies include:

[4+1] Cyclizations: Reactions of N-sulfonylhydrazones with reagents like 2-(azidomethyl)phenylboronic acid can produce spiroisoindolines through a catalyst-free domino process. uniovi.es

Organocatalytic Cyclizations: Chiral phosphoric acid can catalyze the asymmetric (4+3) cyclization of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols to yield spiro isoindolinone-oxepine-fused indoles. nih.gov

Post-Ugi Reactions: Ugi-adducts can undergo sequential copper-catalyzed intramolecular tandem C-N/C-C coupling to construct spirooxindole-isoindolinone skeletons. mdpi.com

The rigid and sterically demanding nature of the adamantyl group on the isoindolinone nitrogen would likely play a significant role in the diastereoselectivity of such spiro-cyclization reactions.

The isoindolinone core can be elaborated into more complex fused polycyclic systems through various catalytic methods. researchgate.net These reactions often involve intramolecular C-H activation or cyclization cascades. For instance, palladium-catalyzed intramolecular carbonylation of 2-(2-bromoaryl)-substituted benzimidazoles has been used to synthesize fused polycyclic isoindolinone derivatives. researchgate.net Similarly, a one-pot synthesis involving the conversion of in situ-generated nucleophilic isoindoles into electrophilic isoindoliums can lead to polycyclic isoindolines via a Pictet-Spengler-type cyclization. nih.gov

The synthesis of azepino-fused isoindolinones has been achieved through a one-pot sequential strategy involving a copper-catalyzed Sonogashira coupling and intramolecular hydroamination, followed by a palladium-catalyzed intramolecular direct arylation. researchgate.net The compatibility of these transition-metal-catalyzed reactions with a range of functional groups suggests that a 2-(1-adamantyl) substituted substrate could potentially be used to generate complex, fused heterocyclic systems. researchgate.net

Utilization as a Synthetic Intermediate

Due to the stability of the lactam ring and the potential for functionalization on both the aromatic ring and at the C3 position, isoindolinone derivatives are valuable synthetic intermediates. researchgate.netnih.gov

This compound serves as a foundational structure for building more elaborate molecules. The adamantyl moiety, a bulky lipophilic group, is often incorporated into molecular designs to enhance interaction with biological targets or to modify pharmacokinetic properties. The isoindolinone scaffold itself is a key component of numerous pharmacologically active compounds. beilstein-journals.orgjmchemsci.com

The synthesis of complex molecules often relies on the step-wise modification of a core structure. For example, chiral 2-(1-oxoisoindolin-3-yl)malonates can be synthesized via asymmetric organo-cascade reactions and subsequently serve as building blocks for diverse, biologically relevant isoindolinones through further transformations like decarboxylation and amidation. d-nb.info The use of this compound as a starting material allows for the introduction of the adamantyl pharmacophore early in a synthetic sequence. One-pot aqueous processes can generate amino acid precursors and complex organic matter, highlighting the potential for forming building blocks for larger molecules under straightforward conditions. nih.gov

Cascade, or domino, reactions are highly efficient processes where multiple bond-forming events occur in a single pot without isolating intermediates. ub.edu Isoindolinones are frequently employed as substrates in such reactions. The bulky N-substituent can be crucial in these sequences. For instance, in ligand-controlled intramolecular palladium-catalyzed domino reactions of Ugi-adducts, a bulky substituent like an adamantyl group on the secondary amide can be essential for directing regioselectivity, leading to the formation of specific polycyclic products over spirocyclic ones. nih.gov

Rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with potassium (ethenyl)trifluoroborate is another example of a reaction that produces isoindolinone derivatives and could be incorporated into a cascade sequence. researchgate.net Furthermore, cascade reactions involving 2-cyanobenzaldehyde (B126161) and various nucleophiles have been developed to produce functionalized isoindolinones, which are versatile intermediates for further synthesis. d-nb.info The presence of the 2-(1-adamantyl) group is generally well-tolerated in many transition-metal-catalyzed processes and can influence the stereochemical and regiochemical outcome of these complex transformations. mdpi.comnih.gov

Design of Chemically Diverse Analogs

Starting from the this compound core, a library of chemically diverse analogs can be designed and synthesized to explore structure-activity relationships (SAR). nih.gov Modifications can be made to the adamantyl cage, the aromatic ring of the isoindolinone, or by converting the lactam carbonyl to other functional groups.

A study on N-adamantyl phthalimidines (isoindolinones) demonstrated the generation of analogs through site-specific modifications. nih.gov For example, nitration of the aromatic ring and conversion of the carbonyl group to a thioamide were performed to assess the impact on biological activity. nih.gov

Table 1: Examples of this compound Analogs and Modifications

| Parent Compound | Modification | Resulting Analog | Synthetic Method | Reference |

| This compound | Nitration of the aromatic ring | Nitro-2-(1-adamantyl)-1-isoindolinone | Radical bromination of a precursor followed by condensation and catalytic hydrogenation. nih.gov | nih.gov |

| This compound | Thioamidation | 2-(1-Adamantyl)-1-thioisoindolinone | Treatment with Lawesson's reagent. nih.gov | nih.gov |

| 2-(1-Adamantyl)-1,3-isoindolinedione | Ring-opening and re-cyclization | Substituted 2-(1-adamantyl)-1-isoindolinones | Not specified, but generally involves reactions with different amines or nucleophiles. researchgate.net | researchgate.net |

These synthetic strategies allow for the systematic alteration of the molecule's steric and electronic properties. The primary SAR from such studies can reveal that modifications like nitration or thioamidation significantly influence the compound's activity profile. nih.gov This highlights the utility of this compound as a versatile scaffold for developing new chemical entities.

Scaffold Modification and Isosteric Replacements

Modifications to the fundamental this compound structure have been explored to fine-tune its chemical characteristics. These changes include substitutions on the aromatic ring of the isoindolinone core and isosteric replacements of key functional groups.

Research into related N-substituted phthalimidines, which share the core isoindolinone framework, has demonstrated the impact of scaffold modifications. For instance, nitration of the aromatic ring has been shown to be a viable strategy. In a study on adamantyl phthalimidines, nitration at the 4-position of the isoindolinone ring was achieved. nih.gov This modification was found to influence the compound's activity in biological assays. nih.gov Another significant modification is the conversion of the carbonyl group of the lactam into a thioamide. This was accomplished by treating the parent isoindolinone with Lawesson's reagent, yielding the corresponding thiophthalimidine. nih.gov

Isosteric replacement is a key strategy in medicinal chemistry to enhance physicochemical properties while retaining desired biological activity. nih.govdntb.gov.ua This principle has been applied to the isoindolinone scaffold. Bioisosteric replacement of moieties on the indolin-2-one scaffold has been investigated to develop derivatives with improved characteristics. nih.gov For the this compound structure, potential isosteric replacements could target the adamantyl group itself, substituting it with other bulky, lipophilic groups like noradamantyl or bicyclo[1.1.1]pentane (BCP) to alter spatial arrangement and lipophilicity. nih.govnih.gov The amide bond within the isoindolinone lactam can also be a target for replacement with bioisosteres such as triazoles or oxadiazoles (B1248032) to improve metabolic stability. drughunter.com

Table 1: Examples of Scaffold Modifications on Adamantyl Phthalimidines

| Parent Compound | Reagent/Condition | Modification | Resulting Compound |

| 2-(2-Adamantyl)-1-isoindolinone | Nitrating Agent | Nitration of aromatic ring | 2-(2-Adamantyl)-4-nitro-1-isoindolinone |

| 2-(2-Adamantyl)-1-isoindolinone | Lawesson's Reagent | Thionation of carbonyl | 2-(2-Adamantyl)-1-isoin doline-1-thione |

Data synthesized from findings reported on related phthalimidine structures. nih.gov

Introduction of Other Heterocyclic Units (e.g., Triazoles, Thiazoles)

The incorporation of additional heterocyclic rings onto the this compound framework is a common strategy to generate novel derivatives. Triazole and thiazole (B1198619) rings are of particular interest due to their prevalence in medicinally active compounds. mdpi.combeilstein-journals.orgimist.ma

Triazoles:

The 1,2,3-triazole moiety is frequently introduced using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry". indexcopernicus.combeilstein-journals.org This reaction involves the coupling of an azide (B81097) with a terminal alkyne. For instance, novel isoindolinotriazole derivatives have been synthesized by reacting ethynyl-substituted isoindolin-1-ones with various azides in the presence of a copper(I) catalyst. indexcopernicus.com While this specific example starts with a modified isoindolinone, the principle can be applied to derivatives of this compound. A general route could involve preparing an azide-functionalized adamantyl group or an alkyne-functionalized isoindolinone, followed by the cycloaddition reaction. thieme-connect.de

The 1,2,4-triazole (B32235) ring has also been incorporated. One-pot synthesis methods have been developed to produce isoindoline-1,3-dione derivatives bearing a 1,2,4-triazole moiety. nih.govjptcp.com Furthermore, research has focused on synthesizing 5-(1-adamantyl)-1,2,4-triazole derivatives, which can then be further functionalized, demonstrating the chemical compatibility of the adamantane (B196018) and triazole moieties. nih.gov

Table 2: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from 4-(1-Adamantyl)benzyl Azide

| Alkyne Reactant | Product | Yield (%) |

| Phenylacetylene | 1-[4-(1-Adamantyl)benzyl]-4-phenyl-1H-1,2,3-triazole | 95 |

| 4-Ethynylanisole | 1-[4-(1-Adamantyl)benzyl]-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 92 |

| Propargyl alcohol | {1-[4-(1-Adamantyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol | 85 |

Data derived from the synthesis of adamantyl-triazole derivatives. thieme-connect.de

Thiazoles:

The thiazole ring is another important heterocycle that has been appended to structures related to this compound. The Hantzsch thiazole synthesis is a classic and widely used method, involving the cyclization of an α-halocarbonyl compound with a thioamide. mdpi.comencyclopedia.pub

In the context of adamantyl-containing compounds, derivatives such as 4-(Adamantan-1-yl)thiazol-2-amine have been synthesized from 1-adamantyl bromomethyl ketone and thiourea. nih.gov More directly relevant, the synthesis of 2,4-disubstituted arylthiazoles containing an adamantyl group has been reported. nih.gov One of the synthetic routes involved a Hantzsch condensation between a thiobenzamide (B147508) and an α-bromoketone to form the thiazole ring, which was part of a larger molecule incorporating an isoindoline-1,3-dione moiety. nih.gov This demonstrates a viable pathway for linking the adamantyl-phenyl portion of the parent compound to a thiazole ring.

Another approach involves synthesizing novel 1,3,4-thiadiazole (B1197879) and 1,3-thiazole derivatives from 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, which serves as a key intermediate. researchgate.net

Table 3: Synthesis of Adamantyl-Thiazole Derivatives

| Thiazole Derivative | Synthetic Approach | Key Intermediates | Reference |

| 2-{2-[4-(1-Adamantyl)phenyl]thiazol-4-yl}ethan-1-amine | Hantzsch Condensation | 4-(1-Adamantyl)thiobenzamide, 4-bromobutan-2-one (B1281819) derivative | nih.gov |

| 4-(Adamantan-1-yl)thiazol-2-amine | Hantzsch Synthesis | 1-Adamantyl bromomethyl ketone, Thiourea | nih.gov |

| 2-Imino-3-phenyl-5-arylazothiadiazole derivatives | Reaction from Thioisocyanate Intermediate | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione, Potassium thiocyanate | researchgate.net |

Structure Reactivity and Structure Property Relationships

Influence of Adamantyl Substitution on Isoindolinone Reactivity

The substitution of the nitrogen atom of the isoindolinone ring with a 1-adamantyl group profoundly impacts its chemical reactivity. This influence is a direct consequence of the adamantyl group's distinct electronic and steric characteristics.

Electronic Effects on Reaction Rates and Selectivity

The 1-adamantyl group is generally considered to be a weak electron-donating group through inductive effects. This property can influence the electron density at the nitrogen atom of the isoindolinone, which in turn can affect the rates and selectivity of reactions involving this part of the molecule. For instance, in reactions where the nitrogen's nucleophilicity is crucial, the electron-donating nature of the adamantyl group could potentially enhance reactivity. However, the magnitude of this electronic effect is often overshadowed by the group's substantial steric presence.

Steric Hindrance and Conformational Control in Reactions

The most significant impact of the 1-adamantyl substituent stems from its considerable steric bulk. This three-dimensional cage-like structure imposes significant steric hindrance around the isoindolinone nitrogen, which can dramatically influence reaction pathways and product distributions.

In many chemical transformations, the bulky adamantyl group can shield the nitrogen atom and the adjacent carbonyl group from attack by reagents. This steric protection can lead to a decrease in reaction rates compared to less hindered N-substituted isoindolinones. Furthermore, this steric bulk can dictate the conformational preferences of the molecule, potentially locking it into specific arrangements that favor certain reaction outcomes over others. For example, in reactions involving the formation of new stereocenters, the adamantyl group can exert a strong directing effect, leading to high levels of diastereoselectivity. Molecular mechanics calculations on related systems have shown that the formation of certain regioisomers can be favored to avoid significant ring flips and maintain a lower energy conformation, a principle that likely extends to reactions involving 2-(1-adamantyl)-1-isoindolinone. rsc.org

Impact of Isoindolinone Substituents on Overall Molecular Properties

Modulation of Electronic Transitions and Optical Properties

Effects on Molecular Conformation and Tautomerism

The isoindolinone ring system can theoretically exist in tautomeric forms, specifically the lactam and lactim forms. The lactam form, containing the carbonyl group, is generally the more stable tautomer. The equilibrium between these forms is influenced by factors such as solvent polarity and the electronic nature of substituents. For this compound, the bulky adamantyl group likely further stabilizes the lactam form due to steric interactions that would be exacerbated in the lactim tautomer.

The conformation of the entire molecule is a result of the interplay between the planar isoindolinone ring and the rigid, bulky adamantyl group. The rotational barrier around the N-C(adamantyl) bond, influenced by steric clashes between the adamantyl hydrogens and the isoindolinone ring, will determine the preferred spatial arrangement.

Stereochemical Outcomes and Control

The stereochemistry of reactions involving this compound is a critical aspect of its reactivity profile. The chiral centers that can be generated on the isoindolinone ring are subject to the directing influence of the bulky adamantyl group.

While specific studies on the stereochemical control in reactions of this compound are not extensively documented, the principles of steric control are well-established in adamantyl chemistry. The sheer size of the adamantyl group can effectively block one face of the isoindolinone ring, forcing incoming reagents to attack from the less hindered face. This can lead to the formation of a single or a major diastereomer in reactions such as alkylations, additions, and cyclizations. The predictable stereochemical control exerted by the adamantyl group makes it a valuable auxiliary in asymmetric synthesis.

Enantioselective and Diastereoselective Synthesis

The synthesis of chiral isoindolinones is a significant area of research in organic chemistry. nih.gov While specific methods for the enantioselective and diastereoselective synthesis of this compound are not extensively documented, general strategies for related compounds provide a framework for understanding potential synthetic routes.

Catalytic asymmetric synthesis is a prominent method for obtaining chiral isoindolinones. nih.gov These methods often involve the use of chiral catalysts, such as transition metal complexes or organocatalysts, to control the stereochemical outcome of the reaction. For instance, chiral Brønsted acids have been successfully employed in the enantioselective synthesis of isoindolinone-derived N(acyl),S-acetals. rsc.org Another approach involves the palladium-catalyzed tandem aza-Heck/Suzuki cross-coupling reaction, which provides a route to chiral isoindolinones with high enantioselectivity. core.ac.uk

The diastereoselective alkylation of chiral isoindolinones derived from chiral auxiliaries like (R)-phenylglycinol has also been reported, although sometimes with only moderate diastereoselectivity. nih.gov The bulky nature of the 1-adamantyl group would likely exert significant steric influence during these synthetic transformations. This steric hindrance could be leveraged to enhance diastereoselectivity in certain reactions, such as nucleophilic additions to the carbonyl group or reactions at the C-3 position of the isoindolinone ring.

Table 1: General Strategies for Asymmetric Synthesis of Isoindolinones

| Method | Catalyst/Auxiliary | Key Feature | Potential Applicability to this compound |

| Catalytic Asymmetric Synthesis | Chiral Brønsted Acid rsc.org | Enantioselective addition to N-acyl ketimines. | Could be adapted for the introduction of the adamantyl group or other substituents. |

| Palladium-Catalyzed Coupling | Chiral Phosphoramidite Ligands core.ac.uk | Aza-Heck/Suzuki coupling for chiral isoindolinones. | A potential route for the formation of the isoindolinone core with the adamantyl group already in place. |

| Chiral Auxiliary-Mediated Synthesis | (R)-phenylglycinol nih.gov | Diastereoselective alkylation. | The adamantyl group's bulk may enhance diastereoselectivity. |

| Organocatalyzed Annulation | Chiral Phosphoric Acid researchgate.net | Diastereo- and enantioselective [4+1] annulation. | A versatile method for constructing complex isoindolinone scaffolds. |

Control of Axial and Central Chiralities

The structure of this compound presents the possibility of both central and axial chirality. Central chirality can arise if a stereocenter is created at the C-3 position of the isoindolinone ring. Axial chirality, a type of atropisomerism, can occur due to hindered rotation around the N-C(aryl) bond. researchgate.net

The bulky 1-adamantyl substituent is a key element in the potential for stable axial chirality in this molecule. The significant steric hindrance imposed by the adamantyl group can restrict the rotation around the bond connecting the nitrogen atom to the isoindolinone ring system, leading to the existence of stable atropisomers. The development of catalytic atroposelective methods for the synthesis of N-aryl isoindolinones is an area of growing interest. researchgate.net

Recent studies have demonstrated the successful synthesis of isoindolinones possessing both N-N axial and central chiralities through organocatalyzed diastereoselective and enantioselective [4+1] annulation reactions. researchgate.net Furthermore, isotopically chiral isoindolinones with both central and axial chirality have been synthesized via atroposelective [4+1] annulation. researchgate.net These advanced synthetic strategies highlight the feasibility of controlling both types of chirality in isoindolinone systems, a principle that is highly relevant to this compound due to its inherent structural features.

Understanding Racemization Pathways

Racemization is the process by which a chiral molecule converts into an equal mixture of its enantiomers. For axially chiral compounds like potentially atropisomeric this compound, racemization occurs through the rotation around the restricted bond. The stability of the atropisomers and their rate of racemization are determined by the rotational energy barrier.

The significant steric bulk of the 1-adamantyl group is expected to create a high rotational barrier around the N-C bond in this compound. This high barrier would likely result in atropisomers that are stable towards racemization at room temperature. The study of racemization pathways and the determination of rotational barriers are crucial for the application of chiral compounds in fields such as materials science and medicinal chemistry. While direct studies on the racemization of this compound are not available, the principles of atropisomerism strongly suggest that the adamantyl substituent would confer significant configurational stability.

Non-Covalent Interactions in Molecular Systems

Non-covalent interactions play a pivotal role in determining the supramolecular chemistry and solid-state properties of molecular compounds.

Intermolecular Interactions (e.g., π-stacking, hydrogen bonding)

In the solid state, N-substituted isoindolinones can participate in various intermolecular interactions. The aromatic ring of the isoindolinone core is capable of engaging in π-π stacking interactions, which are important for the stabilization of the crystal lattice. mdpi.comsciety.orgpreprints.org

Hydrogen bonding is another critical interaction, particularly if there are suitable donor or acceptor groups on the substituent at the N-position or on the isoindolinone ring itself. rsc.org In the case of this compound, the adamantyl group is a non-polar, saturated hydrocarbon and is therefore not capable of forming hydrogen bonds. However, the carbonyl oxygen of the isoindolinone lactam can act as a hydrogen bond acceptor if a suitable donor is present in a co-crystallized molecule.

The dominant intermolecular interactions for this compound in a pure crystalline form would likely be van der Waals forces, arising from the large surface area of the adamantyl group and the isoindolinone core, and potential C-H···π interactions.

Influence on Crystalline Packing and Solid-State Properties

The bulky and rigid cage-like structure of the adamantyl group has a profound influence on the crystalline packing of this compound. The shape of the adamantyl group can lead to the formation of specific packing motifs, which can affect the density, melting point, and solubility of the compound.

Relationship between Molecular Structure and Catalytic Activity (if applicable as a ligand/catalyst)

There is no direct evidence in the reviewed literature to suggest that this compound is itself used as a ligand or a catalyst. However, the structural motifs present in this molecule are found in compounds that are active in catalysis.

Isoindolinone derivatives have been explored as scaffolds in the design of chiral ligands for asymmetric catalysis. Their rigid backbone and the potential for introducing various substituents make them attractive candidates for creating a well-defined chiral environment around a metal center.

Similarly, adamantyl-containing phosphines have been widely used as bulky ligands in transition-metal catalysis, particularly in cross-coupling reactions. The steric bulk of the adamantyl group can enhance catalytic activity and selectivity by promoting reductive elimination and preventing catalyst deactivation.

Given these precedents, it is conceivable that chiral derivatives of this compound could be designed to act as novel chiral ligands. The combination of the rigid isoindolinone scaffold and the bulky adamantyl group could lead to ligands with unique steric and electronic properties, potentially enabling new catalytic transformations. Further research would be required to explore this potential.

Ligand Design Principles

The design of ligands based on the this compound framework is guided by the unique physicochemical properties of its constituent parts: the planar isoindolinone ring system and the three-dimensional, rigid adamantyl cage.

The adamantyl group is a key pharmacophore that imparts several desirable properties to a ligand. Its bulkiness and high lipophilicity can enhance binding affinity to target proteins by displacing water molecules from hydrophobic pockets and establishing strong van der Waals interactions. mdpi.com The rigid nature of the adamantane (B196018) cage restricts the conformational flexibility of the molecule, which can lead to higher selectivity for a specific receptor or enzyme. nih.gov This rigidity also often protects the molecule from metabolic degradation, thereby improving its pharmacokinetic profile. nih.gov

The isoindolinone scaffold itself is a privileged structure in drug discovery, known to interact with a variety of biological targets. researchgate.netresearchgate.net Modifications to the aromatic ring of the isoindolinone, such as the introduction of substituents, can modulate the electronic properties and steric profile of the ligand, influencing its binding mode and potency. For instance, studies on related N-adamantyl phthalimidines have shown that the introduction of a nitro group on the phthalimidine ring can significantly impact biological activity. nih.gov

The combination of these two moieties in this compound creates a molecule with a distinct three-dimensional structure. The design of new ligands based on this scaffold often involves a "fragment-hopping" strategy, where the adamantyl or isoindolinone core is retained while peripheral substituents are varied to optimize interactions with a specific biological target. jmchemsci.com

Substrate Specificity and Selectivity

The substrate specificity and selectivity of compounds centered around the this compound core are intrinsically linked to the structural features discussed above. The bulky adamantyl group plays a crucial role in determining which proteins the molecule can interact with.

Research on analogous N-adamantyl, substituted adamantyl, and noradamantyl phthalimidines has provided insights into the structure-activity relationships (SAR) that govern their biological effects. A study investigating their neuroprotective and anti-angiogenic properties revealed that substitutions on the isoindolinone ring system significantly influence their activity. For example, nitration of the phthalimidine ring was found to enhance anti-nitrite activity, while having a marginal effect on TNF-α activity. nih.gov This suggests that even subtle changes to the isoindolinone portion can lead to a divergence in biological function, highlighting the potential for developing selective inhibitors.

Furthermore, the stereochemistry of the adamantyl group and its point of attachment to the isoindolinone nitrogen can also be a critical determinant of selectivity. Although this compound itself is achiral, the introduction of substituents on either the adamantane cage or the isoindolinone ring can create chiral centers, leading to enantiomers with potentially different biological activities and selectivities.

The table below summarizes the structure-activity relationships observed in a study of related N-adamantyl phthalimidines, which can provide a basis for predicting the potential substrate specificity of this compound and its derivatives.

| Compound/Modification | Effect on TNF-α Activity | Effect on Nitrite Scavenging | Reference |

| Nitration of Phthalimidine Ring | Marginal Effect | Promotes Activity | nih.gov |

| Thioamide Congeners | Less Effective | Retain Activity | nih.gov |

| Site-Specific Nitration and Thioamidation | 4% Drop in TNF-α | 88.5% Drop in Nitrite | nih.gov |

These findings underscore the principle that the biological activity of adamantyl-isoindolinone derivatives is not solely dictated by the presence of the adamantyl group but is a result of the interplay between the adamantyl moiety and the substituted isoindolinone scaffold. The development of selective ligands based on this compound would therefore require careful consideration of substitutions on the isoindolinone ring to fine-tune interactions with the target protein and minimize off-target effects.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(1-Adamantyl)-1-isoindolinone derivatives be optimized for higher yield and purity?

- Methodological Answer : The synthesis of adamantane-containing heterocycles typically involves condensation reactions under acidic or high-temperature conditions. For example, derivatives like 2-(1-adamantyl)-1H-benzimidazole were synthesized by heating 1-adamantanecarboxylic acid with o-phenylenediamine in POCl₃ at elevated temperatures, achieving 93% yield . Optimization strategies include:

- Catalyst selection : Use of POCl₃ as both solvent and catalyst to enhance reaction efficiency.

- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to accelerate ring closure.

- Purification : Column chromatography or recrystallization from polar solvents (e.g., ethanol) to isolate pure products.

Characterization via IR and NMR spectroscopy is critical to confirm structural integrity .

Q. What spectroscopic techniques are most effective for characterizing adamantane-containing compounds?

- Methodological Answer :

- ¹H/¹³C NMR : Adamantane’s rigid, symmetric structure produces distinct signals in the aliphatic region (δ 1.6–2.2 ppm for CH₂ groups) . Aromatic protons in isoindolinone derivatives appear downfield (δ 7.0–8.5 ppm).

- IR Spectroscopy : Key absorption bands include C=O stretches (~1700 cm⁻¹ for isoindolinone) and N–H stretches (~3400 cm⁻¹ for benzimidazoles) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns unique to adamantane’s cage structure.

Q. How can researchers screen the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity using disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects.

- Enzyme inhibition : Assess interactions with targets like kinases or proteases via fluorometric or colorimetric assays.

- Data interpretation : Compare IC₅₀ values and dose-response curves to establish structure-activity relationships (SARs) .

Advanced Research Questions

Q. What crystallographic methods are used to determine the molecular conformation of adamantane derivatives?